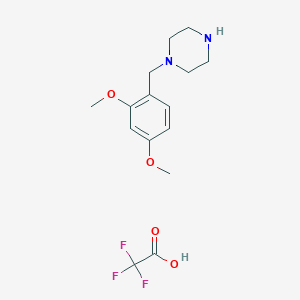![molecular formula C11H13BrN2O2S B4926131 3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4926131.png)
3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MTT, which stands for 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. MTT is widely used as a colorimetric assay to measure cell viability and proliferation.
Mecanismo De Acción
The mechanism of action of MTT is based on its ability to be reduced by mitochondrial dehydrogenases in viable cells. The reduction of MTT results in the formation of a purple formazan product, which is insoluble in water and can be measured spectrophotometrically.
Biochemical and Physiological Effects:
MTT has no known direct biochemical or physiological effects on cells. However, its ability to be reduced by mitochondrial dehydrogenases in viable cells makes it a valuable tool for measuring cell viability and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MTT is its ease of use and reliability in measuring cell viability and proliferation. It is also a cost-effective assay that requires minimal equipment and can be performed in a high-throughput manner. However, MTT has some limitations, including its inability to distinguish between cell death and growth arrest and its potential interference with certain compounds.
Direcciones Futuras
There are several future directions for research on MTT, including the development of new assays that can overcome its limitations, the optimization of its use in drug screening assays, and the exploration of its potential applications in other fields of research, such as cancer research and tissue engineering. Additionally, there is a need for further investigation into the mechanism of action of MTT and its interactions with different cell types and compounds.
Métodos De Síntesis
MTT is synthesized by the reaction of 2-aminothiophenol with 2-bromoacetyl bromide, followed by the reaction of the resulting intermediate with 2-ethoxyamine. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
MTT has a wide range of applications in scientific research, including cell viability assays, drug screening, and cytotoxicity assays. It is commonly used to measure the metabolic activity of cells, as it is converted into a purple formazan product by mitochondrial dehydrogenases in viable cells. The intensity of the color produced is directly proportional to the number of viable cells.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)-N-ethoxyacetamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S.BrH/c1-2-15-12-11(14)7-13-8-16-10-6-4-3-5-9(10)13;/h3-6,8H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAJRKXRBDPYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)C[N+]1=CSC2=CC=CC=C21.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-3-ium-3-yl)-N-ethoxyacetamide;bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(1-ethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B4926061.png)
![4-(3-bromo-4-methoxyphenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4926068.png)
![5-chloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B4926070.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B4926078.png)

![2-[bis(4-chlorophenyl)phosphoryl]butanoic acid](/img/structure/B4926094.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)


![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)
